Pentanedihydrazide
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Overview
Description
Pentanedihydrazide, also known as glutaric acid dihydrazide, is an organic compound with the molecular formula C5H12N4O2. It is a derivative of glutaric acid, where the carboxylic acid groups are replaced by hydrazide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentanedihydrazide can be synthesized through the reaction of glutaric acid with hydrazine. The reaction typically involves heating glutaric acid with an excess of hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
C5H8O4 (glutaric acid) + 2 NH2NH2 (hydrazine) → C5H12N4O2 (this compound) + 2 H2O
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Pentanedihydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can react with this compound under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazides
Scientific Research Applications
Pentanedihydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including hydrazones and Schiff bases.
Biology: It is used in the study of enzyme inhibition and as a reagent in biochemical assays.
Industry: It is used in the production of polymers and as a cross-linking agent in the manufacture of resins and coatings
Mechanism of Action
The mechanism of action of pentanedihydrazide involves its interaction with various molecular targets. It can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, it can act as a nucleophile, reacting with electrophilic centers in biological molecules. The pathways involved include the formation of hydrazone linkages and the inhibition of enzyme activity through metal ion chelation .
Comparison with Similar Compounds
Pentanedihydrazide can be compared with other similar compounds such as:
Succinic dihydrazide: Similar structure but derived from succinic acid.
Adipic dihydrazide: Similar structure but derived from adipic acid.
Malonic dihydrazide: Similar structure but derived from malonic acid.
Uniqueness: this compound is unique due to its specific chain length and the presence of two hydrazide groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
pentanedihydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O2/c6-8-4(10)2-1-3-5(11)9-7/h1-3,6-7H2,(H,8,10)(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYJSPMYALQHBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NN)CC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398238 |
Source
|
Record name | pentanedihydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1508-67-4 |
Source
|
Record name | pentanedihydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1508-67-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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